molecular formula C6H3F3N2O2S B12858852 2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid

2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid

Cat. No.: B12858852
M. Wt: 224.16 g/mol
InChI Key: DTFWLUVBSUCRJH-UHFFFAOYSA-N
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Description

2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid is an organofluorine compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethylthio group attached to the pyrimidine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid typically involves the introduction of the trifluoromethylthio group into the pyrimidine ring. One common method is the reaction of a pyrimidine derivative with trifluoromethylthiolating agents under controlled conditions. For example, the reaction of 2-chloropyrimidine-5-carboxylic acid with trifluoromethylthiolating reagents such as trifluoromethylthiolate salts can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trifluoromethylthio group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the pyrimidine ring under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s interaction with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid

Uniqueness

2-((Trifluoromethyl)thio)pyrimidine-5-carboxylic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted pyrimidines. This group enhances the compound’s reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H3F3N2O2S

Molecular Weight

224.16 g/mol

IUPAC Name

2-(trifluoromethylsulfanyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H3F3N2O2S/c7-6(8,9)14-5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13)

InChI Key

DTFWLUVBSUCRJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)SC(F)(F)F)C(=O)O

Origin of Product

United States

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